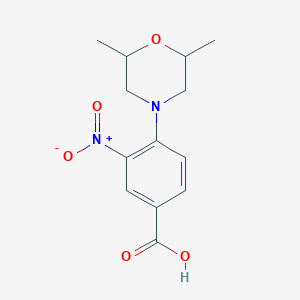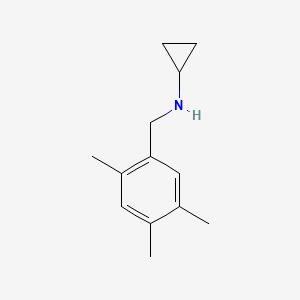
N-(2,4,5-Trimethylbenzyl)cyclopropanamine
Descripción general
Descripción
N-(2,4,5-Trimethylbenzyl)cyclopropanamine is a chemical compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a benzylamine moiety, which is further substituted with three methyl groups at the 2, 4, and 5 positions of the benzene ring. It is primarily used in scientific research and has various applications in organic synthesis and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-Trimethylbenzyl)cyclopropanamine typically involves the reaction of 2,4,5-trimethylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4,5-Trimethylbenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
N-(2,4,5-Trimethylbenzyl)cyclopropanamine has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic applications.
Biological Studies: It is used in studies to understand the interaction of cyclopropane-containing compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4,5-Trimethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropane ring and benzylamine moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylcyclopropanamine: Lacks the methyl substitutions on the benzene ring.
N-(2,4-Dimethylbenzyl)cyclopropanamine: Has two methyl groups instead of three.
N-(2,5-Dimethylbenzyl)cyclopropanamine: Has methyl groups at different positions on the benzene ring.
Uniqueness
N-(2,4,5-Trimethylbenzyl)cyclopropanamine is unique due to the presence of three methyl groups at specific positions on the benzene ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
N-[(2,4,5-trimethylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-6-11(3)12(7-10(9)2)8-14-13-4-5-13/h6-7,13-14H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUYMTUVACSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline](/img/structure/B1386081.png)
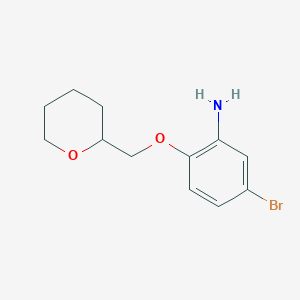

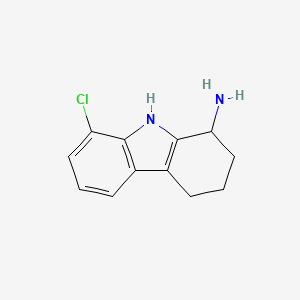
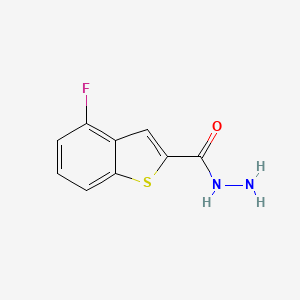
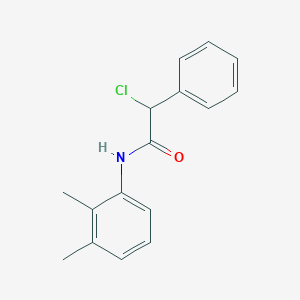
![1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1386087.png)
![1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1386094.png)
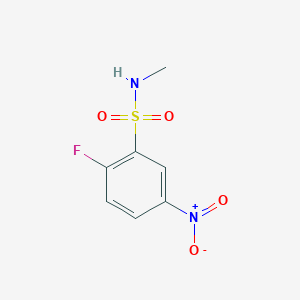
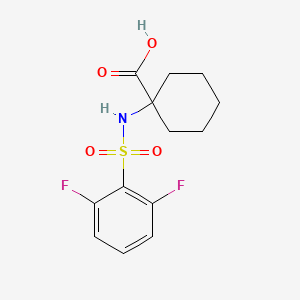
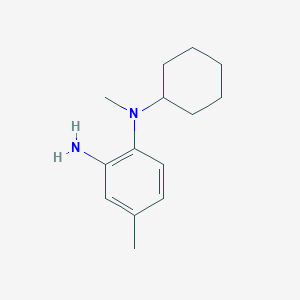
![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)
